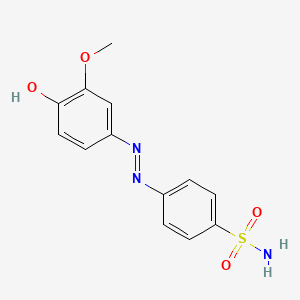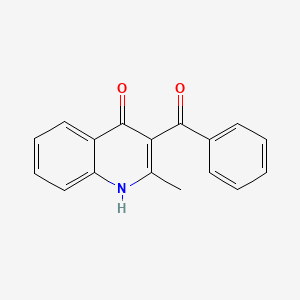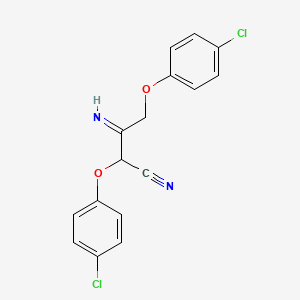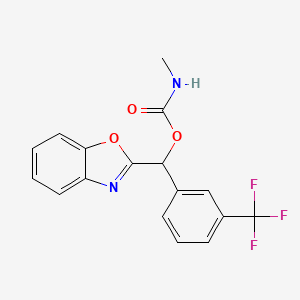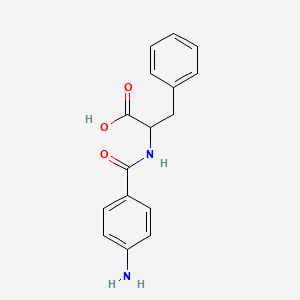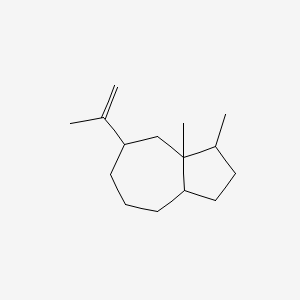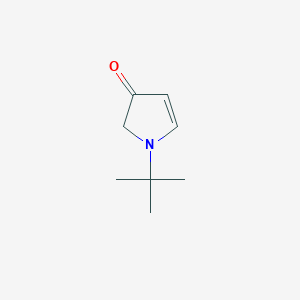
1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production often employs metal-catalyzed reactions due to their efficiency and selectivity. For instance, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles, with water and molecular hydrogen as the only side products . This method is advantageous for large-scale production due to its atom economy and minimal waste generation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-3-ones, which exhibit significant biological activities.
Reduction: Reduction reactions can convert it into different pyrrolidine derivatives.
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for N-substitution reactions.
Major Products:
Oxidation: Pyrrole-3-ones.
Reduction: Pyrrolidine derivatives.
Substitution: N-alkyl and N-sulfonyl pyrroles.
Applications De Recherche Scientifique
1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
N-Boc-2,3-dihydro-1H-pyrrole: This compound shares a similar pyrrole structure but with a tert-butoxycarbonyl protecting group.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Another related compound with a carboxylate group.
Uniqueness: 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one stands out due to its specific tert-butyl substitution, which imparts unique steric and electronic properties. These properties enhance its reactivity and biological activity compared to other pyrrole derivatives .
Propriétés
Numéro CAS |
96994-20-6 |
|---|---|
Formule moléculaire |
C8H13NO |
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
1-tert-butyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C8H13NO/c1-8(2,3)9-5-4-7(10)6-9/h4-5H,6H2,1-3H3 |
Clé InChI |
SWCPAGNWRYRGJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


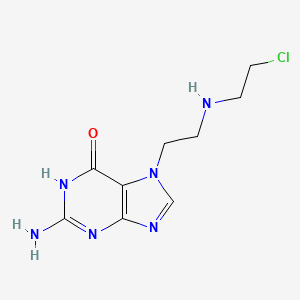
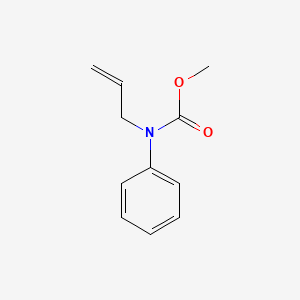
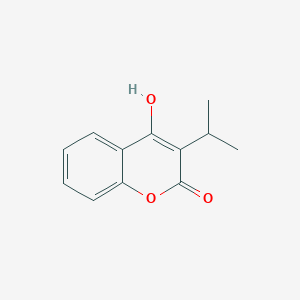
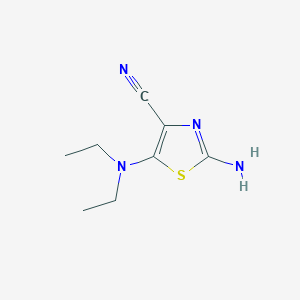

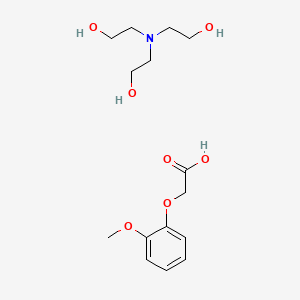
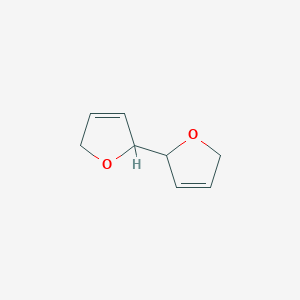
![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
